2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a type of protecting group, which shields the reactive amine group during the synthesis process and can be removed under specific conditions .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The Fmoc group is attached to an ethyl linker, which is connected to the thiazole ring .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which allows for the subsequent coupling of the deprotected amine with another amino acid or molecule . The thiazole ring is relatively stable and does not readily undergo chemical reactions .Scientific Research Applications
Fluorene Derivatives in Bioimaging
Fluorene derivatives, such as 3-(9-(2-(2-methoxyethoxy)ethyl)-2,7-bis{3-[2-(polyethyleneglycol-550-monomethylether-1-yl)]-4-(benzo[d]thiazol-2-yl)styryl}-9H-fluoren-9-yl)propanoic acid, have been explored for their linear photophysical characterization and two-photon absorption (2PA) properties. These properties make them attractive for integrin imaging due to their high selectivity, solid-state fluorescence, and significant 2PA efficiency in aqueous solutions, suggesting a potential application in medical diagnostics and research (Morales et al., 2010).
Thiazole Derivatives in Antimicrobial Research
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Research shows that certain thiazolo[5,4-b]quinolines exhibit significant in vitro cytotoxicity against several cell lines, suggesting their potential as antimicrobial agents. Structural features like positive charge density and conformational flexibility of the basic side chain are crucial for their antitumor activity, indicating their relevance in the development of new antimicrobial therapies (Alvarez-Ibarra et al., 1997).
Carboxylic Acid Derivatives in Chemical Synthesis
Carboxylic acid derivatives play a significant role in chemical synthesis, offering pathways to a wide range of heterocyclic compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the versatility of carboxylic acid derivatives in producing compounds with potential antitumor properties. This illustrates the importance of such derivatives in the development of new pharmaceuticals and chemical entities (Mohamed, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-12-19(21(25)26)29-20(23-12)13(2)24-22(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNHNRXQAIGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137787-63-2 |
Source
|
Record name | 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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